molecular formula C18H14N4O3 B5378647 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5378647
M. Wt: 334.3 g/mol
InChI Key: HPJYRRPWCFFQDI-JYRVWZFOSA-N
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Description

3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as MNBA, is a chemical compound that has been studied extensively for its potential use in scientific research. MNBA belongs to the family of acrylonitriles, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase activity. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of tumors in animal models. In addition, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for use in lab experiments, including its potent cytotoxic activity against a range of cancer cell lines and its ability to inhibit protein kinase activity. However, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, including the development of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile analogs with improved pharmacokinetic properties and the evaluation of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in combination with other anticancer drugs. In addition, the mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be further elucidated to better understand its potential use in cancer therapy. Finally, the safety and efficacy of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is synthesized through a multi-step process involving the reaction of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-methoxy-5-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been optimized to yield high purity and high yield.

Scientific Research Applications

3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and medicinal chemistry. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its ability to inhibit protein kinase activity, which is involved in a variety of cellular processes.

properties

IUPAC Name

(Z)-3-(2-methoxy-5-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-11-3-5-15-16(7-11)21-18(20-15)13(10-19)8-12-9-14(22(23)24)4-6-17(12)25-2/h3-9H,1-2H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYRRPWCFFQDI-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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